3/'-O-Acetyl-5-iodo-2/'-deoxy-uridine
3/'-O-Acetyl-5-iodo-2/'-deoxy-uridine
Brand Name:
Vulcanchem
CAS No.:
15384-26-6
VCID:
VC0099782
InChI:
InChI=1S/C11H13IN2O6/c1-5(16)19-7-2-9(20-8(7)4-15)14-3-6(12)10(17)13-11(14)18/h3,7-9,15H,2,4H2,1H3,(H,13,17,18)/t7-,8+,9+/m0/s1
SMILES:
CC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)I
Molecular Formula:
C11H13IN2O6
Molecular Weight:
396.13 g/mol
3/'-O-Acetyl-5-iodo-2/'-deoxy-uridine
CAS No.: 15384-26-6
Main Products
VCID: VC0099782
Molecular Formula: C11H13IN2O6
Molecular Weight: 396.13 g/mol
CAS No. | 15384-26-6 |
---|---|
Product Name | 3/'-O-Acetyl-5-iodo-2/'-deoxy-uridine |
Molecular Formula | C11H13IN2O6 |
Molecular Weight | 396.13 g/mol |
IUPAC Name | [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
Standard InChI | InChI=1S/C11H13IN2O6/c1-5(16)19-7-2-9(20-8(7)4-15)14-3-6(12)10(17)13-11(14)18/h3,7-9,15H,2,4H2,1H3,(H,13,17,18)/t7-,8+,9+/m0/s1 |
Standard InChIKey | JFCSZQPWKBTZON-DJLDLDEBSA-N |
Isomeric SMILES | CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)I |
SMILES | CC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)I |
Canonical SMILES | CC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)I |
PubChem Compound | 21600373 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume